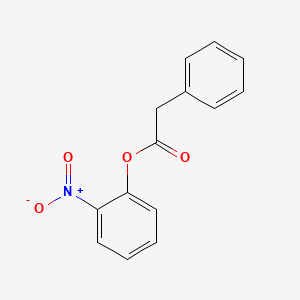
Benzeneacetic acid, 2-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzeneacetic acid, 2-nitrophenyl ester is an organic compound that belongs to the class of esters. It is derived from benzeneacetic acid and 2-nitrophenol. This compound is known for its applications in organic synthesis and has been used in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzeneacetic acid, 2-nitrophenyl ester can be synthesized through the esterification of benzeneacetic acid with 2-nitrophenol. The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Benzeneacetic acid, 2-nitrophenyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of a strong acid or base to yield benzeneacetic acid and 2-nitrophenol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester can participate in nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.
Major Products Formed
Hydrolysis: Benzeneacetic acid and 2-nitrophenol.
Reduction: Benzeneacetic acid, 2-aminophenyl ester.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzeneacetic acid, 2-nitrophenyl ester has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study enzyme-catalyzed ester hydrolysis reactions.
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of benzeneacetic acid, 2-nitrophenyl ester involves its interaction with various molecular targets. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent.
Comparación Con Compuestos Similares
Similar Compounds
- Phenylacetic acid, 2-nitrophenyl ester
- Benzeneacetic acid, 4-nitrophenyl ester
- Phenylacetic acid, 4-nitrophenyl ester
Uniqueness
Benzeneacetic acid, 2-nitrophenyl ester is unique due to its specific ester linkage and the position of the nitro group on the phenyl ring. This structural configuration imparts distinct chemical reactivity and physical properties compared to its analogs.
Propiedades
Número CAS |
24265-30-3 |
|---|---|
Fórmula molecular |
C14H11NO4 |
Peso molecular |
257.24 g/mol |
Nombre IUPAC |
(2-nitrophenyl) 2-phenylacetate |
InChI |
InChI=1S/C14H11NO4/c16-14(10-11-6-2-1-3-7-11)19-13-9-5-4-8-12(13)15(17)18/h1-9H,10H2 |
Clave InChI |
VTXJPTGEIUIISJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)OC2=CC=CC=C2[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




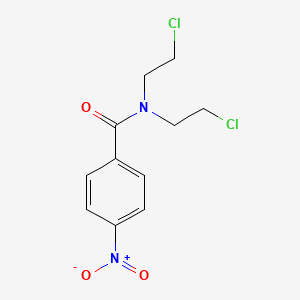
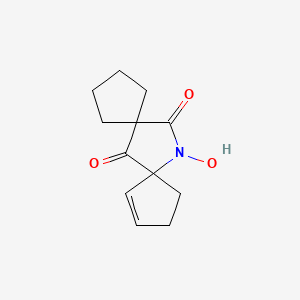

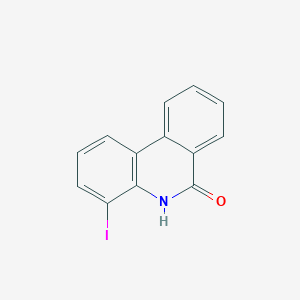

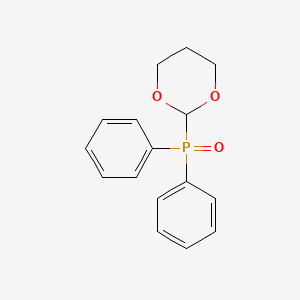
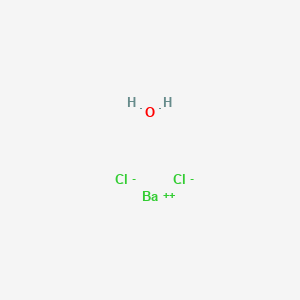
![Phthalazino[2,3-b]phthalazine-5,12(7H,14H)-dione, 3-nitro-](/img/structure/B14703939.png)




